molecular formula C15H21NO2S B8377740 O-(2-Tert-butyl-4-formyl-5-methylphenyl) dimethylthiocarbamate

O-(2-Tert-butyl-4-formyl-5-methylphenyl) dimethylthiocarbamate

Cat. No. B8377740
M. Wt: 279.4 g/mol
InChI Key: FHAJBZHRPJSKBP-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

Ten percent KOH (80 mL) was added to a mixture of 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (Example T; 99.0 g, 515 mmol) in water (180 mL) and THF (135 mL.) The mixture was treated with a solution of N,N-dimethylthiocarbamoyl chloride (86.1 g) in THF (108 mL) over a 2-hour period with simultaneous addition of 10% KOH in order to hold the pH of the reaction mixture between 12.0 and 12.3. After approximately 70% of the dimethylthiocarbamoyl chloride-THF solution had been added, vacuum was applied to the reaction mixture to remove the THF; during this distillation, the simultaneous additions of 10% KOH and the dimethylthiocarbamoyl chloride-THF solution were continued while maintaining the pH range between 12.0 and 11.6 and the reaction temperature between 23° C. to 25° C. The distillation was continued for 10 minutes after all the dimethylthiocarbamoyl chloride solution had been added. Stirring at ambient pressure and temperature was continued for another 90 minutes, during which time the pH was stable between 11.6 and 11.75. A solution of EtOAc (150 mL) and heptane (150 mL) was added to the reaction mixture, and after stirring and settling, the layers were separated and the aqueous layer extracted with 1:1 heptane:EtOAc. The combined organic extracts were extracted with 10% KOH (2×100 mL) and water (2×90 mL) and concentrated. The residue was diluted with MeOH (120 mL). The solution was warmed to 45° C. and H2O (20 mL) was added. The solution was cooled to room temperature, 50% NaOH (170 mg) was added, and the solution was concentrated. This residue was redissolved in MeOH (120 mL) at 50° C. and H2O (15 mL) was added. The solution was cooled slowly to −5° C. with the addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methyl-phenyl)ester seed crystals to promote crystallization. The mixture was filtered and the solid washed with 4:1 MeOH:H2O to give the title compound, mp 80-81° C.
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
108 mL
Type
solvent
Reaction Step Two
Name
dimethylthiocarbamoyl chloride THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([C:7]1[C:8]([OH:16])=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[CH:12]=[O:13])([CH3:6])([CH3:5])[CH3:4].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[S:20].CN(C)C(Cl)=S.C1COCC1>O.C1COCC1>[C:3]([C:7]1[CH:14]=[C:11]([CH:12]=[O:13])[C:10]([CH3:15])=[CH:9][C:8]=1[O:16][C:19](=[S:20])[N:18]([CH3:22])[CH3:17])([CH3:6])([CH3:5])[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
99 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
Name
Quantity
180 mL
Type
solvent
Smiles
O
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
86.1 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
108 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dimethylthiocarbamoyl chloride THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=S)Cl)C.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stirring at ambient pressure and temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the THF
DISTILLATION
Type
DISTILLATION
Details
during this distillation
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH range between 12.0 and 11.6
CUSTOM
Type
CUSTOM
Details
between 23° C. to 25° C
DISTILLATION
Type
DISTILLATION
Details
The distillation
ADDITION
Type
ADDITION
Details
after all the dimethylthiocarbamoyl chloride solution had been added
WAIT
Type
WAIT
Details
was continued for another 90 minutes, during which time
Duration
90 min
ADDITION
Type
ADDITION
Details
A solution of EtOAc (150 mL) and heptane (150 mL) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
after stirring
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 1:1 heptane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with 10% KOH (2×100 mL) and water (2×90 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with MeOH (120 mL)
ADDITION
Type
ADDITION
Details
H2O (20 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
50% NaOH (170 mg) was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
This residue was redissolved in MeOH (120 mL) at 50° C.
ADDITION
Type
ADDITION
Details
H2O (15 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly to −5° C. with the addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methyl-phenyl)ester seed crystals
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with 4:1 MeOH

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C=O)C)OC(N(C)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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